4-(2-Pyrrolidin-1-yl-ethyl)-phenylamine dihydrochloride
Overview
Description
4-(2-Pyrrolidin-1-yl-ethyl)-phenylamine dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2. It is commonly used in biochemical research, particularly in the study of proteomics. This compound is known for its unique structure, which includes a pyrrolidine ring attached to an ethyl chain, which is further connected to a phenylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Pyrrolidin-1-yl-ethyl)-phenylamine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of 1,4-diaminobutane.
Attachment of the Ethyl Chain: The ethyl chain is introduced via an alkylation reaction, where the pyrrolidine ring is reacted with an ethyl halide under basic conditions.
Formation of the Phenylamine Group: The phenylamine group is introduced through a nucleophilic substitution reaction, where the ethyl-pyrrolidine intermediate is reacted with a halogenated benzene derivative.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the synthesis steps mentioned above.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product is subjected to rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Pyrrolidin-1-yl-ethyl)-phenylamine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: It can be reduced to form different reduced species.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or other reduced species.
Scientific Research Applications
4-(2-Pyrrolidin-1-yl-ethyl)-phenylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and protein interactions.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-(2-Pyrrolidin-1-yl-ethyl)-phenylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(2-Pyrrolidin-1-yl-ethyl)-phenylamine dihydrochloride can be compared with other similar compounds, such as:
4-(2-Piperidin-1-yl-ethyl)-phenylamine: This compound has a piperidine ring instead of a pyrrolidine ring, which can lead to different chemical and biological properties.
4-(2-Morpholin-1-yl-ethyl)-phenylamine: This compound contains a morpholine ring, which also affects its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
4-(2-pyrrolidin-1-ylethyl)aniline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c13-12-5-3-11(4-6-12)7-10-14-8-1-2-9-14;;/h3-6H,1-2,7-10,13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHAUACRELENOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2=CC=C(C=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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